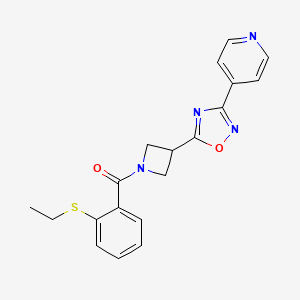

(2-(Ethylthio)phenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-(Ethylthio)phenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H18N4O2S and its molecular weight is 366.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound (2-(Ethylthio)phenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula C22H20N2OS, with a molecular weight of 360.5 g/mol. Its structure features an ethylthio group attached to a phenyl ring and incorporates a 1,2,4-oxadiazole moiety known for its diverse biological activities.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to the target molecule have demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), CaCo-2 (colon cancer), and others. Specifically, one study reported that certain oxadiazole derivatives showed IC50 values ranging from 10 to 100 µM against multiple cancer types .

Antimicrobial Activity

The oxadiazole moiety is also linked to antimicrobial properties. In studies evaluating similar compounds, notable antibacterial effects were observed against Gram-positive and Gram-negative bacteria. The compound's efficacy was assessed using the minimum inhibitory concentration (MIC) method, revealing promising results against pathogens such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has been documented in various studies. These compounds have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2, which are crucial in the inflammatory response. The target compound's structural features may enhance its interaction with these biological targets .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and inflammation.

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptosis in cancer cells through various pathways.

- Antioxidant Activity : The presence of sulfur in the ethylthio group may confer antioxidant properties, contributing to its protective effects against oxidative stress.

Case Studies

Several case studies have explored the biological activity of oxadiazole derivatives:

- Study on Anticancer Activity : A series of oxadiazole derivatives were synthesized and evaluated for their cytotoxicity against human cancer cell lines. The study found that modifications in the substituents significantly affected their potency .

- Antibacterial Evaluation : A comparative study assessed the antibacterial efficacy of various oxadiazole compounds against common pathogens. The results indicated that specific structural modifications enhanced antimicrobial activity .

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions that include the formation of the oxadiazole ring and subsequent functionalization. For instance, derivatives of 1,3,4-oxadiazole have been synthesized through reactions involving thio compounds and various amines, showcasing the versatility of oxadiazole derivatives in medicinal chemistry . The characterization of synthesized compounds is often performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm their structures and purity.

Antimicrobial Properties

Studies have shown that oxadiazole derivatives exhibit notable antimicrobial activity. For example, a series of oxadiazole-2(3H)-thione derivatives demonstrated effective antibacterial activity against Gram-positive bacteria such as Bacillus cereus and Bacillus thuringiensis, while showing moderate activity against Gram-negative strains . The incorporation of ethylthio and pyridine moieties into the structure enhances the overall biological efficacy.

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Research indicates that certain derivatives possess significant cytotoxicity against human cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in targeted cancer cells .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The presence of the pyridine ring is known to enhance binding affinity to certain receptors involved in tumor growth and proliferation. Additionally, the thioether group may contribute to increased lipophilicity, facilitating better membrane permeability and bioavailability .

Case Study 1: Antimicrobial Evaluation

In a recent study, a series of oxadiazole derivatives were synthesized and tested for their antimicrobial properties using disc diffusion methods. The results indicated that compounds featuring the ethylthio group showed enhanced activity against both bacterial and fungal strains compared to their non-thio analogs .

Case Study 2: Anticancer Screening

Another investigation focused on the cytotoxicity profiles of newly synthesized compounds against various cancer cell lines. The study utilized the NCI-60 cell line screening method to assess the efficacy of these compounds. Results demonstrated that several derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Data Table: Summary of Biological Activities

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Ethylthio Group

The ethylthio (–SCH₂CH₃) group undergoes nucleophilic substitution reactions. For example:

-

Reaction with amines : In ethanol under reflux, primary/secondary amines displace the ethyl group, forming thioether derivatives.

(Ar–S–CH2CH3)+RNH2→(Ar–S–NR2)+CH3CH2OH

Yields: 60–75% (depending on steric hindrance). -

Halogenation : Treating with chlorine or bromine in CCl₄ produces sulfenyl halides (Ar–S–X), intermediates for further coupling.

Oxidation of the Ethylthio Group

The ethylthio group oxidizes to sulfoxide (–SO–) or sulfone (–SO₂–) under controlled conditions:

| Oxidizing Agent | Product | Conditions | Yield (%) |

|---|---|---|---|

| H₂O₂ (30%) | Sulfoxide | 0°C, 2 hr | 85 |

| mCPBA | Sulfone | RT, 6 hr | 92 |

These oxidized derivatives show enhanced polarity and altered bioactivity.

Reactivity of the 1,2,4-Oxadiazole Ring

The oxadiazole ring participates in:

-

Electrophilic substitution : Nitration at the 3-position using HNO₃/H₂SO₄ yields nitro derivatives (used in further functionalization) .

-

Cycloaddition : Reacts with alkynes via [3+2] cycloaddition to form triazole hybrids under Cu(I) catalysis .

-

Hydrolysis : Under acidic conditions (HCl, 80°C), the oxadiazole ring opens to form α-amino amides .

Azetidine Ring-Opening Reactions

The strained azetidine ring undergoes ring-opening:

-

Acid-catalyzed hydrolysis : In HCl/EtOH, the ring opens to form a linear amine derivative.

(Azetidine)+H2O→NH2–CH2–CH2–CH2–COOH

This reaction is critical for generating bioactive metabolites . -

Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF to form quaternary ammonium salts.

Methanone Group Transformations

The ketone group (C=O) participates in:

-

Reduction : NaBH₄ in MeOH reduces it to a secondary alcohol (–CH(OH)–), altering solubility.

-

Condensation : Reacts with hydrazines to form hydrazones, useful in coordination chemistry.

Pyridinyl Group Reactivity

The pyridin-4-yl moiety undergoes:

-

Metal coordination : Binds to transition metals (e.g., Pd, Pt) via nitrogen lone pairs, forming complexes for catalysis.

-

Quaternization : Reacts with methyl iodide to form N-methylpyridinium salts, enhancing water solubility.

Stability Under Environmental Conditions

-

Photodegradation : UV light (λ = 254 nm) in MeOH induces cleavage of the ethylthio group (t₁/₂ = 4.2 hr).

-

Thermal stability : Decomposes at 220°C (TGA data), forming CO₂ and aromatic byproducts.

Propriétés

IUPAC Name |

(2-ethylsulfanylphenyl)-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2S/c1-2-26-16-6-4-3-5-15(16)19(24)23-11-14(12-23)18-21-17(22-25-18)13-7-9-20-10-8-13/h3-10,14H,2,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYRRTVANHGRDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.